molecular formula C16H19N5O6 B13403538 2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13403538
M. Wt: 377.35 g/mol
InChI Key: OYLTWZIEBYEQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a furan ring attached to the purine base, along with a hydroxymethyl group on the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the purine base.

    Formation of the Oxane Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The furan ring can undergo reduction to form a tetrahydrofuran ring.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(Diethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
  • 2-[6-(Methylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

Uniqueness

2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets.

Properties

Molecular Formula

C16H19N5O6

Molecular Weight

377.35 g/mol

IUPAC Name

2-[6-(furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H19N5O6/c22-5-9-11(23)12(24)13(25)16(27-9)21-7-20-10-14(18-6-19-15(10)21)17-4-8-2-1-3-26-8/h1-3,6-7,9,11-13,16,22-25H,4-5H2,(H,17,18,19)

InChI Key

OYLTWZIEBYEQGY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.